5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)-1-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-BENZOYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines benzoyl, fluorophenyl, hydroxy, and pyridyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Aldol Condensation: This step involves the reaction of benzaldehyde with acetophenone in the presence of a base to form a β-hydroxy ketone.
Cyclization: The formation of the pyrrolone ring is accomplished through cyclization reactions, often using catalysts and specific temperature conditions.
Hydroxylation: The addition of the hydroxy group is typically carried out using oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-BENZOYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols or alkanes.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
4-BENZOYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-BENZOYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
4-BENZOYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can be compared with similar compounds such as:
4-BENZOYL-5-(2-CHLOROPHENYL)-3-HYDROXY-1-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
4-BENZOYL-5-(2-METHOXYPHENYL)-3-HYDROXY-1-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: Contains a methoxyphenyl group, which may alter its chemical and biological properties.
The uniqueness of 4-BENZOYL-5-(2-FLUOROPHENYL)-3-HYDROXY-1-(3-PYRIDYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C22H15FN2O3 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(4Z)-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H15FN2O3/c23-17-11-5-4-10-16(17)19-18(20(26)14-7-2-1-3-8-14)21(27)22(28)25(19)15-9-6-12-24-13-15/h1-13,19,26H/b20-18- |
InChI Key |
QNKQKNXWQCIHQG-ZZEZOPTASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=CN=CC=C3)C4=CC=CC=C4F)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CN=CC=C3)C4=CC=CC=C4F)O |
Origin of Product |
United States |
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